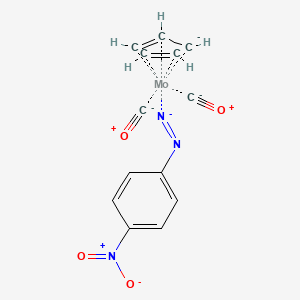
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is a complex organometallic compound that combines the properties of carbon monoxide, cyclopenta-1,3-diene, molybdenum, and (4-nitrophenyl)iminoazanide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide typically involves the coordination of molybdenum with cyclopenta-1,3-diene and carbon monoxide, followed by the introduction of the (4-nitrophenyl)iminoazanide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the principles of organometallic synthesis, such as controlled temperature, pressure, and the use of high-purity reagents, would be applicable in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of molybdenum oxides and other by-products.
Reduction: Reduction reactions can alter the oxidation state of molybdenum, potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Applications De Recherche Scientifique
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide has several scientific research applications:
Mécanisme D'action
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide exerts its effects involves the coordination of the molybdenum center with various ligands. This coordination can alter the electronic properties of the compound, enabling it to participate in catalytic cycles and interact with biological molecules. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl molybdenum tricarbonyl dimer: Similar in structure but lacks the (4-nitrophenyl)iminoazanide ligand.
Carbon monoxide;cyclopenta-1,3-diene;manganese: Similar coordination complex with manganese instead of molybdenum.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is unique due to the presence of the (4-nitrophenyl)iminoazanide ligand, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific catalytic and biological interactions that similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C13H9MoN3O4-2 |
|---|---|
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide |
InChI |
InChI=1S/C6H4N3O2.C5H5.2CO.Mo/c7-8-5-1-3-6(4-2-5)9(10)11;1-2-4-5-3-1;2*1-2;/h1-4H;1-5H;;;/q2*-1;;; |
Clé InChI |
VAXMVPFYGONSPX-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.C1=CC(=CC=C1N=[N-])[N+](=O)[O-].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


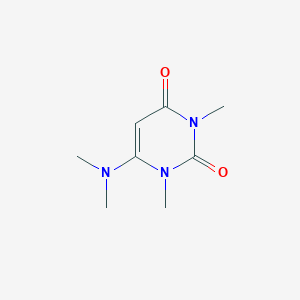
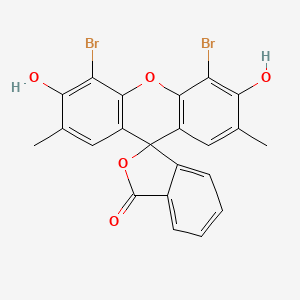
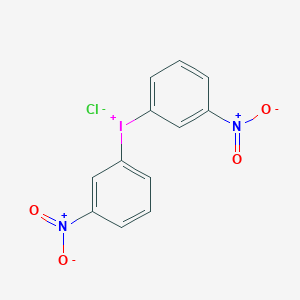
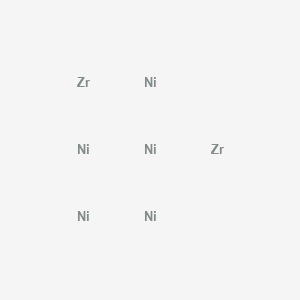

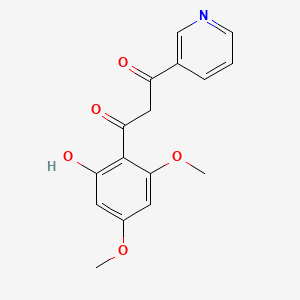
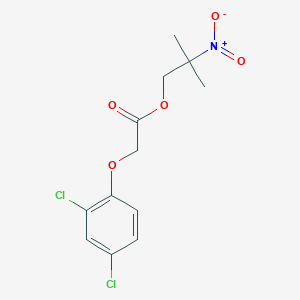


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
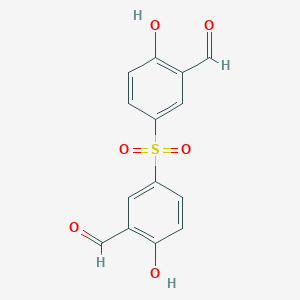

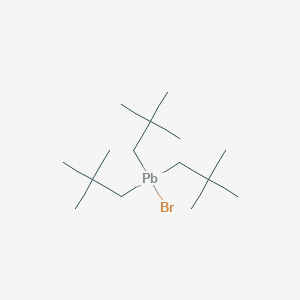
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
